6,6-dimethylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
6,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine source, followed by cyclization and subsequent acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6,6-Dimethylpiperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6,6-dimethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpiperidine-3-carboxylic acid hydrochloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
6,6-Dimethylpiperidine-3-carboxylic acid: The non-hydrochloride form, which may have different solubility and reactivity properties.
Uniqueness
6,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. Its hydrochloride form enhances its solubility in water, making it more suitable for certain biological and industrial applications.
Properties
CAS No. |
2648941-30-2 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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